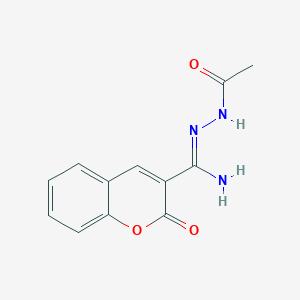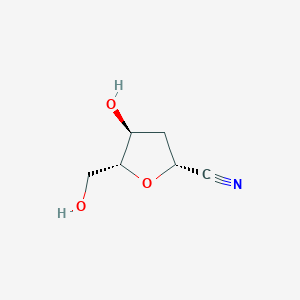
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide typically involves the reaction of 2-oxo-2H-chromene-3-carbohydrazide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of reduced chromene derivatives.
Applications De Recherche Scientifique
(Z)-N’-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N’-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide: This isomer differs in the spatial arrangement of its functional groups.
2-oxo-2H-chromene-3-carbohydrazide: A precursor in the synthesis of the target compound.
N-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide: A related compound with slight structural variations.
Uniqueness
(Z)-N’-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide is unique due to its specific (Z)-configuration, which can influence its biological activity and chemical reactivity. This configuration may result in different interactions with molecular targets compared to its (E)-isomer, highlighting the importance of stereochemistry in drug design and development.
Propriétés
IUPAC Name |
N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7(16)14-15-11(13)9-6-8-4-2-3-5-10(8)18-12(9)17/h2-6H,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPZJROUDCWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC2=CC=CC=C2OC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(/C1=CC2=CC=CC=C2OC1=O)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2709451.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)

![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide](/img/structure/B2709460.png)
![2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2709462.png)
![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/new.no-structure.jpg)

![8-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2709468.png)

![1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2709472.png)

